molecular formula C14H20N2O7S B2924091 N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide CAS No. 954602-48-3

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide

Cat. No.: B2924091
CAS No.: 954602-48-3
M. Wt: 360.38
InChI Key: DMQMVOITZRVSDT-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a trimethoxyphenyl group attached to an oxazolidinone ring

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfonate (CH3SO3Na).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Comparison with Similar Compounds

  • Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

  • Oxazolidinone derivatives: Compounds with similar oxazolidinone rings are used in various pharmaceutical applications.

Uniqueness: N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7S/c1-20-11-5-9(6-12(21-2)13(11)22-3)16-8-10(23-14(16)17)7-15-24(4,18)19/h5-6,10,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQMVOITZRVSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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